cis-Tert-butyl 3-phenylaziridine-2-carboxylate

Description

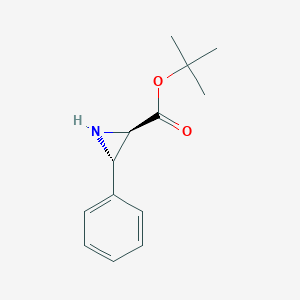

cis-Tert-butyl 3-phenylaziridine-2-carboxylate (CAS: 182628-12-2; MFCD24368281) is a substituted aziridine derivative characterized by a three-membered heterocyclic ring containing one nitrogen atom. The compound features a phenyl group at the 3-position and a tert-butyl ester moiety at the 2-position of the aziridine ring (Figure 1). Aziridines are well-known for their inherent ring strain and reactivity, making them valuable intermediates in organic synthesis, particularly in ring-opening reactions for the construction of nitrogen-containing molecules such as amines, amino alcohols, and heterocycles .

The tert-butyl ester group contributes significant steric bulk, which may enhance the compound’s stability by protecting the reactive aziridine ring from premature decomposition. This structural feature also influences regioselectivity and stereochemical outcomes in synthetic applications. The compound is commercially available with a purity of 95% (QI-5387, Combi-Blocks) .

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJENAWGNJMLOIZ-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

cis-Tert-butyl 3-phenylaziridine-2-carboxylate is an organic compound belonging to the class of aziridine-2-carboxylates, characterized by its three-membered nitrogen-containing ring structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of aziridines contribute to their reactivity and biological interactions, making them valuable in drug development and synthesis.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 219.28 g/mol. The presence of the tert-butyl group and the phenyl moiety enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. The aziridine ring is highly reactive due to ring strain, allowing it to interact with various biological macromolecules such as enzymes and receptors. This reactivity can lead to the inhibition or modulation of their activity, making aziridines attractive candidates for enzyme inhibitors and other therapeutic agents .

Biological Activity Overview

Research on the specific biological activities of this compound remains limited. However, studies on related aziridine compounds suggest potential applications in the following areas:

- Anticancer Activity: Aziridine derivatives have shown promise as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.

- Antimicrobial Properties: Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential for use in antimicrobial therapies.

- Enzyme Inhibition: The compound's mechanism of action may involve the inhibition of specific enzymes, which is a common pathway for many drug candidates .

Comparative Analysis of Related Compounds

The table below summarizes the biological activities and structural features of related aziridine compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate | Nitro group enhances reactivity | Potential anticancer activity | |

| cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate | Bromine substituent affects binding | Suggests pharmacological properties | |

| Tert-butyl 3-(phenyl)aziridine-2-carboxylate | No nitro or bromine substituents | Antimicrobial properties |

Case Studies and Research Findings

- Reductive Ring Opening Studies: Research indicates that cis-aziridines exhibit a greater preference for C–C bond cleavage compared to trans isomers. This property can be exploited in synthetic pathways leading to bioactive compounds .

- Synthesis and Reactivity: Recent advancements in synthesizing aziridines have highlighted their utility as intermediates in creating complex heterocycles, which are often biologically active .

Scientific Research Applications

Medicinal Chemistry

Overview

In medicinal chemistry, cis-Tert-butyl 3-phenylaziridine-2-carboxylate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its aziridine structure can be modified to create derivatives that target various diseases, particularly neurological disorders and cancers.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on PC12 cells subjected to oxidative stress. The results indicated that treatment with this compound significantly improved cell survival rates compared to untreated controls.

| Treatment Group | Cell Survival (%) |

|---|---|

| Control | 100 |

| Oxidative Stress | 30 |

| Oxidative Stress + Compound | 70 |

This data highlights the compound's potential as a therapeutic agent against oxidative stress-related neuronal damage .

Organic Synthesis

Role as an Intermediate

The compound serves as a crucial intermediate in the synthesis of complex organic molecules, including natural products and polymers. Its ability to undergo various chemical transformations facilitates the development of new materials with tailored properties.

Reactions Involved

- Oxidation: The compound can be oxidized to form oxaziridines or other derivatives.

- Reduction: Reduction reactions yield amines or other reduced products.

- Substitution: Nucleophilic substitution can occur, leading to ring-opening and formation of substituted products.

These reactions expand its utility in synthetic organic chemistry.

Biological Studies

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its reactivity with biological targets such as enzymes and receptors. This property is leveraged in designing enzyme inhibitors and bioactive molecules.

Mechanism of Action

The aziridine ring's high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity. This mechanism is crucial for developing drugs aimed at specific enzymatic pathways .

Industrial Applications

The compound's unique chemical properties make it suitable for industrial applications, particularly in developing new materials such as coatings and adhesives. Its stability and reactivity can be exploited to create products with enhanced performance characteristics.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

| Compound ID | Substituent on Phenyl | Purity | CAS Number |

|---|---|---|---|

| cis-tert-butyl 3-phenylaziridine-2-carboxylate (QI-5387) | H | 95% | 182628-12-2 |

| cis-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate (QI-6782) | 4-CF₃ | 95% | 1637781-46-4 |

Electronic and Steric Considerations

- Phenyl vs. 4-Trifluoromethylphenyl : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which increases the electrophilicity of the aziridine ring compared to the unsubstituted phenyl analog. This electronic effect could enhance reactivity in nucleophilic ring-opening reactions, such as those involving amines or thiols.

- Steric Influence : Both compounds share the bulky tert-butyl ester, which likely mitigates steric hindrance at the 2-position while stabilizing the ester group against hydrolysis.

Limitations of Available Data

The provided evidence lacks detailed spectroscopic, thermodynamic, or kinetic data for these compounds, such as NMR spectra (cf. ’s approach for other compounds) or reaction yields . Further experimental studies are needed to validate the hypothesized electronic and steric effects.

Preparation Methods

Synthesis via N-tert-Butyl-(S)-sulfinylimine Route

One of the most robust and stereoselective methods involves the use of N-tert-butyl-(S)-sulfinylimine intermediates. This approach allows for high diastereoselectivity and good yields of the cis aziridine products.

-

- The reaction starts with the preparation of N-tert-butyl-(S)-sulfinylimine derived from benzaldehyde.

- This imine is then treated with a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (typically -78 °C).

- The aziridine ring is formed upon nucleophilic addition and ring closure, yielding (2S,3S)-Ethyl N-[tert-butyl-(S)-sulfinyl]-3-phenylaziridine-2-carboxylate with excellent diastereomeric ratio (>98% dr) and yields around 77-95% after purification.

- The tert-butyl ester can be introduced or retained depending on the starting materials and protecting groups used.

-

Step Reagents/Conditions Yield (%) Diastereomeric Ratio (dr) Notes Imine formation Benzaldehyde + tert-butyl sulfinamide - - Precursor preparation Aziridine formation LiHMDS, THF, -78 °C, 30 min 77-95 >98% dr High stereoselectivity Purification Column chromatography - - Colorless oil obtained Reference : This method is detailed in the supplementary information of a Royal Society of Chemistry publication, which thoroughly characterizes the product by NMR, IR, and HRMS confirming the cis stereochemistry.

Reductive Ring Opening and Boc Protection

Another method involves the use of aziridine-2-carboxylates followed by protection of the nitrogen with tert-butoxycarbonyl (Boc) groups to stabilize the aziridine and control stereochemistry.

-

- Starting from trans-2-carboxyethyl-3-phenylaziridine, the compound is dissolved in methanol with sodium bicarbonate.

- Boc anhydride ((Boc)2O) is added under ultrasonic bath conditions to promote the reaction.

- The reaction is stirred for several hours to days to ensure complete Boc protection.

- Purification is performed by silica-gel chromatography using hexane/ethyl acetate mixtures.

- This method yields trans-N-Boc-2-carboxyethyl-3-phenylaziridine, which can be further manipulated to obtain the cis isomer by stereochemical inversion or selective synthesis routes.

| Compound | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| trans-2-carboxyethyl-3-phenylaziridine | MeOH, NaHCO3, (Boc)2O, ultrasonic bath | 4 h + 4 days | Not specified | Purified by silica gel chromatography |

| cis-Isomer formation | Subsequent stereochemical manipulation | - | - | Requires further steps |

- Reference : This methodology is reported in an ACS publication focusing on aziridine carboxylate derivatives and their transformations.

One-Pot Diastereoselective Jullié-Ugi Three-Component Reaction

A novel approach involves a one-pot multi-component reaction (MCR) combining 2H-azirines, tert-butyl isocyanide, and carboxylic acids under Lewis acid catalysis to directly form N-acylaziridine derivatives, which can be converted to the target compound.

-

- The reaction is typically performed in anhydrous tetrahydrofuran (THF) at elevated temperatures (55 °C to reflux).

- Lewis acids such as zinc chloride or other catalysts are used to enhance reactivity.

- The reaction proceeds with good diastereoselectivity, favoring the cis isomer.

- Post-reaction hydrolysis and coupling steps allow for further functionalization.

-

- High diversity of substituents tolerated.

- Good yields (up to 71-95% for dicarboxamide derivatives).

- Enables synthesis of peptidomimetic aziridines.

Reference : Detailed in a CORE repository thesis and related publications, this method represents an efficient synthetic route to multisubstituted aziridines including cis-tert-butyl derivatives.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Diastereoselectivity | Notes |

|---|---|---|---|---|---|

| N-tert-butyl-(S)-sulfinylimine approach | N-tert-butyl-(S)-sulfinylimine + base | LiHMDS, THF, -78 °C | 77-95 | >98% dr | High stereoselectivity, well-characterized |

| Reductive ring opening + Boc protection | trans-2-carboxyethyl-3-phenylaziridine | MeOH, NaHCO3, (Boc)2O, ultrasonic bath | Not specified | Moderate | Requires long reaction time, further steps for cis isomer |

| Jullié-Ugi three-component reaction | 2H-azirine, tert-butyl isocyanide, acid | THF, Lewis acid catalyst, 55 °C to reflux | 71-95 (for derivatives) | Good | One-pot, versatile, allows peptidomimetic synthesis |

Research Findings and Analytical Data

- Stereochemistry Confirmation : The cis configuration is confirmed by NMR spectroscopy, particularly through coupling constants and NOESY experiments, as well as by X-ray crystallography in some cases.

- Purification : Silica gel chromatography is the standard purification technique, with eluents ranging from hexanes/ethyl acetate mixtures.

- Yields and Diastereomeric Ratios : The sulfinylimine route consistently gives the highest diastereomeric purity (>98% dr) and good yields, making it the preferred method for stereoselective synthesis.

- Reaction Times : The Boc protection method requires extended reaction times (up to several days), whereas the sulfinylimine and MCR methods are comparatively faster (hours to a day).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cis-Tert-butyl 3-phenylaziridine-2-carboxylate, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from aziridine precursors. For example, tert-butyl carbamate (Boc) protection is commonly used to stabilize reactive groups. A base like triethylamine is critical for deprotonation during Boc group installation. Reaction temperature (e.g., 0–25°C) and solvent selection (e.g., dichloromethane or THF) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities. NOESY experiments resolve stereochemical assignments.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate absolute configuration and bond angles .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns.

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and minimize decomposition?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at temperatures <28°C. Avoid moisture and light exposure. Use PPE (nitrile gloves, lab coat) and work in a fume hood to prevent inhalation of dust. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address challenges in achieving enantioselective synthesis of this compound, particularly regarding stereochemical control during aziridine ring formation?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation catalysts) can induce stereoselectivity. Kinetic resolution via enzymatic methods or chiral HPLC separates enantiomers. Monitoring reaction progress with chiral stationary phase columns ensures enantiomeric excess (>95%) .

Q. What computational chemistry approaches are suitable for predicting the reactivity and regioselectivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity (e.g., nucleophilic attack at C2 vs. C3). Molecular docking simulations model interactions with biological targets (e.g., enzymes), while QSPR (Quantitative Structure-Property Relationship) analysis correlates substituent effects with reaction rates .

Q. How should contradictory data regarding reaction yields or stereochemical outcomes in synthetic protocols be resolved?

- Methodological Answer : Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) isolate variables. Cross-validate results using alternative characterization methods (e.g., X-ray vs. NOESY for stereochemistry). Review solvent purity and catalyst lot variability, as trace impurities (e.g., metal residues) often cause discrepancies .

Q. What methodologies are employed to study the kinetic stability of the aziridine ring in this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing uses HPLC or LC-MS to monitor ring-opening rates at elevated temperatures (40–80°C) and pH extremes (1–13). Arrhenius plots extrapolate degradation kinetics. Isotopic labeling (N or C) tracks bond cleavage mechanisms .

Q. In medicinal chemistry applications, how does the steric bulk of the tert-butyl group influence the compound’s interactions with biological targets, and what experimental techniques validate these effects?

- Methodological Answer : Competitive binding assays (e.g., SPR or ITC) compare affinity between tert-butyl-modified and unmodified analogs. X-ray co-crystallography visualizes steric clashes or hydrophobic interactions in enzyme active sites. Mutagenesis studies (e.g., replacing bulky residues) further validate steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.